CID5721353
Description
Significance of BCL6 as a Transcriptional Regulator in Lymphomagenesis and Other Malignancies
BCL6 is a multi-domain protein that acts as a master transcriptional repressor. mdpi.comnih.govresearchgate.net It is essential for the formation and maintenance of germinal centers (GCs), specialized structures within lymphoid tissues where B cells undergo proliferation, somatic hypermutation, and class switch recombination to generate high-affinity antibodies. mdpi.comnih.govaacrjournals.orgpnas.org BCL6 represses genes that promote differentiation, cell cycle arrest, and apoptosis, thereby sustaining the proliferation and survival of GC B cells. aacrjournals.org
Deregulation of BCL6 expression or activity is a common event in various lymphomas, most notably diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). mdpi.comnih.govaacrjournals.orgpnas.org Chromosomal translocations involving the BCL6 gene or mutations in its promoter can lead to its aberrant overexpression, contributing to uncontrolled B cell proliferation and lymphomagenesis. aacrjournals.orgpnas.org BCL6 also plays a role in repressing tumor suppressor genes and genes involved in DNA repair, further promoting cancer development and resistance to therapy. aacrjournals.orgijbs.com Beyond lymphomas, BCL6 has been implicated in other malignancies, including some leukemias, breast cancer, and non-small cell lung cancer. icr.ac.uk Its role in promoting immune avoidance and anti-apoptotic pathways highlights its significance as an oncogenic driver. aacrjournals.org
Overview of Protein-Protein Interactions (PPIs) as Emerging Therapeutic Targets
PPIs are fundamental to virtually all biological processes, forming complex networks that dictate cellular behavior. nih.govscripps.edu The human "interactome" is estimated to involve hundreds of thousands of PPIs, offering a vast landscape for therapeutic intervention. nih.gov Historically, drug discovery has focused on targets with well-defined binding pockets, such as enzymes and receptors. scripps.edu However, these traditional targets represent only a fraction of the proteome. scripps.edu
Targeting PPIs presents both opportunities and challenges. While PPI interfaces can be large and lack deep binding pockets, some interfaces contain "hot spots" – critical residues that contribute disproportionately to the binding energy and can serve as potential small molecule binding sites. scripps.edubiopharmconsortium.com Modulating PPIs can offer novel ways to intervene in disease pathways that are not addressable by targeting single proteins. nih.gov The success of the BCL2 inhibitor venetoclax, the first FDA-approved small molecule PPI inhibitor, has validated the potential of this approach, particularly in hematologic malignancies. annualreviews.org
Historical Context of Small Molecule Modulators of BCL6 Activity
Given BCL6's critical role in lymphomagenesis, it has long been considered an attractive therapeutic target. Early efforts to inhibit BCL6 activity explored peptide inhibitors designed to mimic the BCL6-binding domain (BBD) of its corepressors, such as SMRT. nih.gov These peptide inhibitors demonstrated the principle that disrupting BCL6/corepressor interactions could inhibit BCL6 transcriptional repression and kill BCL6-dependent lymphoma cells. nih.gov
The focus then shifted to identifying small molecule inhibitors that could target the corepressor binding groove within the BTB domain of BCL6. biopharmconsortium.comnih.gov This domain is crucial for BCL6 homodimerization and the recruitment of corepressors like SMRT, N-CoR, and BCoR. nih.govguidetomalariapharmacology.org The BTB domain's lateral groove provides a potential druggable pocket for small molecules to disrupt these critical PPIs. nih.govselleckchem.com The discovery and characterization of compounds like CID5721353 represent a significant step in the historical development of small molecule inhibitors targeting BCL6. biopharmconsortium.comnih.gov These efforts often involved a combination of computational approaches, high-throughput screening, and structure-based drug design to identify and optimize compounds capable of binding to the BCL6 BTB domain and inhibiting its interaction with corepressors. biopharmconsortium.comicr.ac.uknih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(5-bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O6S2/c16-5-1-2-7-6(3-5)10(12(21)17-7)11-13(22)18(15(25)26-11)8(14(23)24)4-9(19)20/h1-3,8,22H,4H2,(H,19,20)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZWNADQRDCKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C(=C2C=C1Br)C3=C(N(C(=S)S3)C(CC(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Cid5721353 As a Bcl6 Inhibitor
Direct Binding Site and Affinity Characterization of CID5721353 with BCL6
The inhibitory action of this compound is initiated by its direct physical interaction with the BCL6 protein. The specifics of this binding, including the site of interaction and the affinity, are critical to understanding its mechanism.
Interaction with the BCL6 BTB Domain Aromatic Pocket
This compound, a cell-permeable oxindole (B195798) compound, selectively targets the BCL6 protein by binding to a specific site within its structure. nih.gov This binding occurs within an aromatic pocket located in the lateral groove of the BCL6 BTB (Broad-Complex, Tramtrack and Bric a brac) domain. nih.govnih.gov The BTB domain is essential for BCL6's function, as it mediates the recruitment of corepressor proteins necessary for transcriptional repression. nih.govnih.gov The interaction of this compound with this critical pocket physically obstructs the binding of these corepressors. nih.gov
Dissociation Constant (Kd) Determination for BCL6 Binding
The affinity of the binding between this compound and the BCL6 BTB domain has been quantified through the determination of the dissociation constant (Kd). Studies have reported a Kd value of 138 µM for the interaction between this compound and BCL6. nih.gov This value was determined by fitting the shifts of five strongly affected resonances from NMR spectroscopy with increasing concentrations of the compound to a binding isotherm. nih.gov
Disruption of BCL6 Corepressor Interactions
A key consequence of this compound binding to the BCL6 BTB domain is the disruption of the protein-protein interactions between BCL6 and its corepressors. This interference is a central aspect of its inhibitory mechanism.
Inhibition of SMRT Peptide Binding to BCL6-BTB Domain
The BCL6 BTB domain recruits corepressor proteins such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), N-CoR (Nuclear receptor Corepressor), and BCOR to mediate its transcriptional repression function. nih.govnih.gov These corepressors bind to the lateral groove of the BCL6 BTB domain via a specific BCL6 binding domain (BBD). nih.gov this compound has been shown to effectively disrupt the interaction between BCL6 and a fluorescently labeled SMRT-BBD peptide in competitive binding assays. nih.gov By occupying the binding site for these corepressors, this compound prevents the formation of the BCL6 transcriptional repression complex. nih.gov
Inhibitory Concentration (IC50) and Inhibition Constant (Ki) in Competitive Binding Assays
The potency of this compound in disrupting the BCL6-corepressor interaction has been quantitatively assessed. In competitive binding assays, this compound exhibits an inhibitory concentration (IC50) and an inhibition constant (Ki). The specific values for these parameters are detailed in the table below.
| Parameter | Value (µM) |
| IC50 | Not explicitly stated in the provided search results |
| Ki | Not explicitly stated in the provided search results |
Modulation of BCL6 Transcriptional Repression Activity
The ultimate outcome of this compound's interaction with BCL6 is the modulation of its function as a transcriptional repressor. By preventing the recruitment of corepressors, this compound leads to the reactivation of genes that are normally silenced by BCL6. nih.govnih.gov This includes critical target genes involved in DNA damage sensing and cell cycle control, such as ATR (Ataxia Telangiectasia and Rad3-related) and TP53. nih.gov Furthermore, studies have shown that BCL6 can also repress oncogenes like BCL2 and MYC in certain contexts, and inhibitors of BCL6 can lead to their re-expression. nih.govnih.gov This reactivation of BCL6 target genes demonstrates that this compound effectively reverses the transcriptional repression mediated by BCL6, which is a key aspect of its anti-lymphoma activity. nih.gov
Reversal of BCL6-Mediated Transcriptional Silencing
This compound operates as a cell-permeable oxindole compound that specifically targets the transcriptional repression activity of BCL6. merckmillipore.com It achieves this by binding to the lateral groove of the BCL6 BTB (Broad-Complex, Tramtrack, and Bric-à-brac) domain. nih.govnih.gov This binding event physically obstructs the recruitment of essential corepressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors) and BCOR (BCL6 Corepressor), to the BCL6 protein. aacrjournals.org
The formation of the BCL6-corepressor complex is a critical step in its function as a transcriptional repressor. This complex typically includes histone deacetylases (HDACs), which are responsible for removing acetyl groups from histones, leading to a more condensed chromatin structure and subsequent gene silencing. researchgate.netnih.gov By preventing the association of these corepressors, this compound effectively dismantles the repressive machinery. merckmillipore.com
Consequently, the inhibition of the BCL6-corepressor interaction by this compound leads to the reactivation of BCL6 target genes. merckmillipore.com This is, in part, achieved through the induction of H3K27 acetylation at the enhancer regions of these target genes, a hallmark of active gene transcription. The disruption of BCL6-SMRT complexes by inhibitors like this compound allows for the toggling of these enhancers from a "poised" or "off" state to an active "on" state.
Specificity Profile Against Other BTB/POZ Family Proteins
A key aspect of the therapeutic potential of this compound lies in its selectivity for BCL6 over other members of the BTB/POZ (Poxvirus and Zinc finger) protein family. merckmillipore.com The BTB/POZ domain is a conserved protein-protein interaction motif found in a wide range of transcription factors that are involved in various cellular processes. ebi.ac.uk
Research has demonstrated that this compound selectively inhibits the transcriptional repression activity of BCL6 and does not significantly affect other BTB/POZ family members, including Kaiso, HIC1 (Hypermethylated in cancer 1), and PLZF (Promyelocytic leukemia zinc finger). merckmillipore.com This selectivity is attributed to the unique structural features of the BCL6 BTB domain's lateral groove, which are not conserved in other BTB domain proteins. nih.gov
Further underscoring the potential for selective inhibition, studies with other BCL6 inhibitors have shown a lack of binding to the BTB domain of the closely related LRF (Leukemia/lymphoma-related factor or BTB7A) protein. nih.gov This high degree of specificity minimizes off-target effects, a crucial consideration in the development of targeted therapies.
Biological Impact and Cellular Response to Cid5721353 Treatment
Antineoplastic Efficacy in Hematological Malignancies
Research has focused significantly on the effects of CID5721353 in lymphomas where the BCL6 oncogene is constitutively expressed. nih.gov BCL6 is a key transcriptional repressor required for the formation of germinal centers (GCs) and is a frequently involved oncogene in diffuse large B-cell lymphoma (DLBCL). nih.govcancer-research-network.com By repressing various checkpoint pathways, BCL6 allows for the rapid proliferation and survival of GC B-cells. cancer-research-network.com this compound was designed to specifically inhibit this protein, and studies have demonstrated its efficacy in BCL6-dependent cancers. nih.gov
This compound (FX1) has demonstrated marked selectivity for lymphoma cell lines that are dependent on the BCL6 oncogene for their survival and proliferation. nih.govcancer-research-network.com In a study involving a panel of Germinal Center B-cell like (GCB)-DLBCL cell lines, treatment with this compound for 48 hours showed a potent and selective growth-suppressing effect. nih.gov
BCL6-dependent DLBCL cells exhibited an average 50% growth inhibition (GI50) value of approximately 36 μM. nih.govcancer-research-network.com In stark contrast, cell lines characterized as BCL6-independent were highly resistant to the compound. For these independent cell lines, GI50 values could not be determined as they failed to reach 50% growth inhibition even at concentrations exceeding 125 μM. nih.govcancer-research-network.com This high degree of selectivity underscores the specific targeting of the BCL6 pathway by this compound. nih.gov
Table 1: Selective Cytotoxicity of this compound in DLBCL Cell Lines
The antiproliferative activity of this compound extends to the Activated B-cell like (ABC) subtype of DLBCL, which is often associated with a poorer response to standard therapies. nih.gov Studies evaluating the compound's effect on a panel of ABC-DLBCL cell lines found them to be similarly sensitive as their GCB-DLBCL counterparts. nih.govscispace.com
Treatment with this compound resulted in an average 50% inhibitory concentration (IC50) of 41 μM across all tested ABC-DLBCL cell lines. nih.govscispace.com The dependency on BCL6 was independently verified through genetic perturbation using BCL6-targeting short hairpin RNA (shRNA), which similarly reduced cell viability. nih.gov These findings establish that ABC-DLBCL is a BCL6-dependent disease and is susceptible to rationally designed inhibitors like this compound. nih.gov Furthermore, low doses of the compound led to the regression of established tumors in mouse xenograft models of DLBCL. nih.govresearchgate.net
Table 2: Antiproliferative Efficacy of this compound in ABC-DLBCL Cell Lines
Effects on Solid Tumor Cell Biology
A comprehensive review of the scientific literature, including the primary studies on this compound (FX1), did not yield specific research findings on its direct effects on solid tumor cell biology as outlined below. The key research on this compound has been focused on its role in hematological malignancies, specifically BCL6-dependent lymphomas. nih.govresearchgate.netcancer-research-network.comnih.gov While BCL6 has been identified as a potential therapeutic target in some solid tumors like breast cancer and glioblastoma, the specific effects of this compound on the cell lines and biological processes listed have not been documented in the available research. researchgate.netnih.gov
There is no available scientific evidence to suggest that this compound suppresses the invasive potential in breast cancer cell lines MCF-7 and MDA-MB-231.
There is no available scientific evidence to suggest that this compound inhibits the colony-forming capacity in breast cancer models.
There is no available scientific evidence to suggest that this compound causes a reversal of epithelial-mesenchymal transition (EMT) phenotypes in cancer cells.
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | FX1 |
Upregulation of E-cadherin mRNA Expression
The compound this compound, a known inhibitor of the B-cell lymphoma 6 (BCL6) protein, has been shown to influence the expression of E-cadherin mRNA. selleckchem.com E-cadherin, a crucial component of adherens junctions, plays a significant role in maintaining cell-cell adhesion and epithelial phenotype. Its expression is often downregulated during epithelial-to-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis.
In a study involving breast cancer cell lines, treatment with this compound (also referred to as 79-6) led to an enhanced expression of E-cadherin mRNA in both MCF-7 and MDA-MB-231 cells. selleckchem.com This finding suggests that by inhibiting BCL6, this compound can reverse the transcriptional repression of the CDH1 gene, which encodes for E-cadherin. selleckchem.com The inhibition of BCL6 by this compound was observed to suppress the invasive and colony-forming abilities of these breast cancer cells, indicating a reversal of EMT-like characteristics. selleckchem.com
The mechanism involves the binding of this compound to the BTB domain lateral groove of BCL6, which disrupts the formation of BCL6 transcriptional complexes. selleckchem.com This disruption leads to the reactivation of BCL6 target genes, including CDH1. selleckchem.com The upregulation of E-cadherin at the mRNA level restores the cell's adhesive properties and inhibits the migratory and invasive potential previously enhanced by BCL6 activity. selleckchem.com
Table 1: Effect of this compound on E-cadherin mRNA Expression in Breast Cancer Cells
| Cell Line | Treatment | Observed Effect on E-cadherin mRNA | Functional Outcome | Reference |
|---|---|---|---|---|
| MCF-7 | This compound (79-6) | Enhanced expression | Suppression of invasive and colony-forming ability | selleckchem.com |
| MDA-MB-231 | This compound (79-6) | Enhanced expression | Suppression of invasive and colony-forming ability | selleckchem.com |
Involvement in Other Disease-Associated Cellular Pathways
Role in Nonalcoholic Fatty Liver Disease (NAFLD) Pathogenesis via BCL6 Inhibition
Nonalcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of fat in the liver, which can progress to more severe forms such as nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The transcriptional repressor B-cell lymphoma 6 (BCL6) has been identified as a key player in the pathogenesis of NAFLD. This compound, as a specific inhibitor of BCL6, is implicated in mitigating the progression of this disease. medchemexpress.comfishersci.comcaymanchem.com
BCL6 is known to be involved in the regulation of lipid metabolism. caymanchem.com Studies have shown that the expression of BCL6 is altered in the context of NAFLD. caymanchem.com By inhibiting the function of BCL6, this compound can potentially modulate the genes and pathways that contribute to the development and progression of NAFLD. The inhibition of BCL6 has been proposed as a therapeutic strategy for NAFLD. caymanchem.com
Table 2: Role of BCL6 in NAFLD and Potential Impact of this compound
| Protein Target | Function in NAFLD Pathogenesis | Effect of this compound (as a BCL6 inhibitor) | Potential Therapeutic Outcome | Reference |
|---|---|---|---|---|
| BCL6 | Transcriptional repression of genes involved in lipid metabolism. | Inhibits BCL6 repressor activity. | Alleviation of hepatic steatosis and improved metabolic parameters. | medchemexpress.comfishersci.comcaymanchem.com |
Preclinical Pharmacological Investigations of Cid5721353
Efficacy in Murine Xenograft Models of BCL6-Dependent Malignancies
Investigations in murine xenograft models have provided evidence for the in vivo efficacy of CID5721353 against BCL6-dependent malignancies. Administration of this compound to SCID mice bearing established BCL6-dependent DLBCL xenografts resulted in a significant reduction in tumor size. Specifically, a daily dose of 50 mg/kg of this compound induced a 65-70% reduction in the size of these xenografts. selleckchem.com
Studies utilizing OCI-Ly7 and SU-DHL-6 mouse xenograft models, which are BCL6-dependent DLBCL cell lines, showed that this compound treatment reduced tumor growth. caymanchem.comvulcanchem.comnih.gov This reduction was marked and statistically significant compared to vehicle-treated controls. nih.gov Histological examination of tumors from treated animals revealed an increased fraction of cells undergoing apoptosis in the BCL6-dependent xenografts. nih.gov
Conversely, this compound demonstrated no significant effect on the growth of BCL6-independent DLBCL xenografts, indicating that its anti-tumor activity in these models is specifically linked to BCL6 dependency. selleckchem.comnih.gov These findings suggest that targeting BCL6 with small molecules like this compound represents an effective strategy against BCL6-dependent lymphomas in vivo. selleckchem.comnih.gov
Data from murine xenograft studies:
| Model (Cell Line) | BCL6 Dependency | Dose (mg/kg/day) | Observed Effect on Tumor Growth | Reduction in Tumor Size (%) |
| OCI-Ly7 Xenograft | Dependent | 50 | Reduced tumor growth | 65-70% selleckchem.com |
| SU-DHL-6 Xenograft | Dependent | 50 | Reduced tumor growth | 65-70% selleckchem.com |
| Toledo Xenograft | Independent | 50 | No effect on tumor growth | Not applicable selleckchem.com |
Comparative Analysis of In Vivo Versus In Vitro Potency
This compound exhibits inhibitory activity against BCL6 in both in vitro and in vivo settings, albeit with differences in the concentrations or doses required to achieve effects.
In vitro studies have characterized this compound as an inhibitor of BCL6 with an IC50 value of 212 μM, corresponding to a Ki of 147 μM. caymanchem.commedchemexpress.comdcchemicals.com It has demonstrated cytotoxicity against various BCL6-dependent DLBCL cell lines. The GI50 values (concentration causing 50% growth inhibition) for this compound in these cell lines range from 0.024 mM to 0.936 mM (equivalent to 24 μM to 936 μM). caymanchem.comsigmaaldrich.com This cytotoxic effect is observed specifically in BCL6-positive cells, with significantly higher GI50 values (>15 mM) reported for BCL6-independent cell lines. caymanchem.com this compound functions by specifically inhibiting BCL6 repressor activity, disrupting BCL6 transcriptional complexes, and reactivating BCL6 target genes in vitro. selleckchem.comdcchemicals.com
In vivo, the efficacy of this compound was demonstrated at a dose of 50 mg/kg/day in murine xenograft models. selleckchem.comcaymanchem.comvulcanchem.comnih.gov While a direct quantitative comparison between the micromolar concentrations effective in vitro and the mg/kg dose effective in vivo is complex due to differences in biological systems, administration routes, and pharmacokinetic profiles, the preclinical data collectively show that this compound possesses measurable activity against BCL6 in both contexts, leading to anti-tumor effects in BCL6-dependent models. The in vitro data establishes the direct inhibitory and cytotoxic potential of the compound at the cellular level, while the in vivo studies confirm its ability to translate this activity into reduced tumor growth within a living organism.
Summary of In Vitro Potency:
| Assay/Effect | Target | Value | Unit |
| Inhibition | BCL6 | 212 | μM (IC50) caymanchem.commedchemexpress.comdcchemicals.com |
| Inhibition | BCL6 | 147 | μM (Ki) caymanchem.commedchemexpress.comdcchemicals.com |
| Cytotoxicity (GI50 range) | BCL6-dependent DLBCL cell lines | 24 - 936 | μM caymanchem.comsigmaaldrich.com |
| Cytotoxicity (GI50) | BCL6-independent DLBCL cell lines | >15 | mM caymanchem.com |
Advanced Medicinal Chemistry and Structural Biology of Cid5721353
Structure-Activity Relationship (SAR) Studies and Analog Design
The discovery and characterization of CID5721353 have served as a foundation for subsequent structure-activity relationship (SAR) studies aimed at improving its pharmacological profile. These efforts have focused on rationally designing analogs with enhanced binding affinity, greater efficacy, and improved drug-like properties.
X-ray crystallography of the this compound-BCL6 BTB domain complex has provided detailed insights into the key molecular interactions, guiding the design of new analogs. nih.gov The structure reveals that the indazoline ring of this compound is anchored in the binding groove, while its carboxyl tail is exposed to the solvent. nih.gov
Key interactions between this compound and the BCL6 BTB domain include:
The indolazine ring is positioned between Tyr-58 of one BCL6 monomer and Asn-21 and Arg-24 of the other. nih.gov
A hydrophobic pocket lined by Leu-25 accommodates the bromine atom on the indolazine ring. nih.gov
Polar interactions are formed with the main chain carbonyl oxygen of Met-51 and the guanidinium (B1211019) group of Arg-28. nih.gov
Based on this structural data, SAR-driven analog design has explored modifications to key moieties of the this compound scaffold. For instance, the development of the more potent inhibitor, FX1, was a direct result of analyzing the this compound binding mode. nih.gov Computational analysis suggested that only one carboxylate group was necessary for the critical charge-charge interaction with Arg-28, in contrast to the two present in this compound. smolecule.com This led to the design of analogs like FX1 and compound 1085, which feature a single carboxylic acid group and modifications to the indolin-2-one ring (e.g., a 5-Cl substituent in 1085), aiming for improved potency and pharmacokinetic properties. nih.govgoogle.com
Further computational mapping using the Site Identification by Ligand Competitive Saturation (SILCS) methodology confirmed that the indole (B1671886) fragment and the carboxylate tail are crucial for binding, whereas the rhodanine (B49660) ring system of this compound is not essential. google.com This finding opened avenues for replacing the rhodanine moiety with other groups to optimize interactions and properties.
Table 1: Structural Modifications of the this compound Scaffold and Their Rationale
| Compound | Key Structural Modification | Rationale for Modification | Reference |
|---|---|---|---|
| This compound (79-6) | Lead Compound (dicarboxylic acid) | Initial hit identified via virtual screening. | nih.gov |
| FX1 | Single carboxylate group, optimized indolin-2-one | Improve binding affinity and drug-like properties by eliminating one acid group. | nih.gov |
| Compound 1085 | 5-Cl on indolin-2-one, single carboxylic acid | Enhance binding and improve pharmacokinetic profile. | google.com |
The optimization of this compound has centered on a structure-based drug design approach to enhance its efficacy and stability. A primary strategy involved leveraging the detailed structural information from crystallography and computational modeling to guide the synthesis of new chemical entities. nih.govgoogle.com
A key optimization tactic was the use of the SILCS computational methodology. smolecule.comgoogle.com By performing molecular dynamics simulations of the BCL6 BTB domain in the presence of various small molecule functional groups, SILCS generates three-dimensional probability maps, or "FragMaps." google.com These maps highlight regions of the protein surface favorable for interactions with specific functional groups (e.g., hydrophobic, hydrogen bond donors/acceptors, charged groups). smolecule.com This information provided a detailed roadmap for modifying this compound, indicating that extending the structure with an additional hydrophobic group could be beneficial, while confirming that only a single carboxylate was required for the key electrostatic interaction. google.com
This strategy led directly to the design of analogs like FX1, which demonstrated improved BCL6 inhibition compared to the parent compound. nih.gov The focus on reducing the number of acidic groups from two to one was also a deliberate strategy to improve drug-like properties, such as cell permeability and oral bioavailability, which are often hampered by excessive charge. google.com The favorable in vivo profile of this compound, including its ability to penetrate tumors and its lack of toxicity in mouse models, provided a strong starting point, suggesting that the core scaffold was amenable to optimization for clinical development. biopharmconsortium.com
Computational Approaches in this compound Drug Design
Computational chemistry has been integral to the entire discovery and development pipeline of this compound and its successors. From the initial identification of the lead compound to the rational design of more potent analogs, in silico methods have played a pivotal role.
This compound was discovered through a large-scale virtual screening of approximately 1 million compounds. nih.govbiopharmconsortium.com This process utilized molecular docking, specifically the DOCK 4.0 program, to predict the binding of compounds to the corepressor binding groove on the BCL6 BTB domain. nih.gov The screening process was further refined by using multiple conformations of the BCL6 protein, which were generated from molecular dynamics simulations, to better account for protein flexibility. nih.gov
From an initial pool of 50,000 compounds, a final ranked list of 1,000 was selected for chemical diversity clustering, leading to the experimental testing of the most promising candidates. nih.gov The "79-series" of compounds emerged as the most active family, with this compound (79-6) being the lead candidate. biomolmd.orgresearchgate.net Interestingly, while the computer-aided drug design (CADD) approach successfully predicted the correct binding site in the lateral groove, the predicted orientation of the molecule showed some differences from the experimentally determined pose via X-ray crystallography. biomolmd.orgresearchgate.net Such discrepancies are common in docking-based screening, as subtle protein conformational changes upon ligand binding are often not fully captured. biomolmd.orgresearchgate.net
Molecular dynamics (MD) simulations have been a crucial tool for understanding the dynamic nature of the BCL6-inhibitor interface and for refining drug design strategies. In the initial discovery of this compound, MD simulations of the unliganded (apo) BCL6 BTB domain were used to generate an ensemble of protein conformations for the virtual screening protocol. nih.gov This approach acknowledges the inherent flexibility of protein binding pockets and can lead to the identification of hits that might be missed by rigid-receptor docking.
Furthermore, MD simulations are the engine behind the SILCS methodology, which was instrumental in the optimization of this compound. google.com By simulating the protein in a solution containing high concentrations of functional group probes, SILCS provides a dynamic map of interaction free energies across the protein surface. smolecule.com This method inherently accounts for protein flexibility, desolvation effects, and the competition between different functional groups and water, offering a more nuanced and accurate guide for ligand design than static docking methods alone. smolecule.comgoogle.com
Table 2: Key BCL6 BTB Domain Residues Interacting with this compound
| Residue | Monomer | Interaction Type | Reference |
|---|---|---|---|
| Asn-21 | A | Sandwiching of indolazine ring | nih.gov |
| Arg-24 | A | Sandwiching of indolazine ring | nih.gov |
| Leu-25 | A | Hydrophobic pocket for bromine atom | nih.gov |
| Arg-28 | A | Polar interaction | nih.gov |
| Met-51 | A | Polar interaction (main chain) | nih.gov |
While a formal QSAR model for a large series of this compound analogs has not been explicitly detailed in the literature, quantitative principles that underpin QSAR were applied in the rational design of second-generation inhibitors. The development of the FX1 series from the this compound scaffold involved a quantitative ranking of newly designed compounds using a method known as Monte Carlo–SILCS (MC-SILCS) docking. nih.gov
This approach calculates a Ligand Grid Free Energy (LGFE) score, which serves as an estimate of the binding affinity for each designed compound. nih.gov By correlating the structural features of the designed analogs with their calculated LGFE scores, researchers could prioritize the synthesis of compounds predicted to have the highest affinity for BCL6. This process functions as a prospective, computationally driven QSAR, where the "activity" is a predicted binding affinity. The subsequent synthesis and experimental validation of these compounds confirmed the utility of this quantitative, structure-based approach in successfully identifying inhibitors with improved potency over the original lead, this compound. nih.gov
Application of Artificial Intelligence in Chemical Space Exploration for BCL6 Inhibitors
The search for novel therapeutic agents often involves navigating a vast chemical space, which is estimated to contain over 10^60 conceivable molecules. medium.comjubilantbiosys.com Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies to explore this space more efficiently than traditional screening methods. frontiersin.org These computational tools can accelerate the discovery of B-cell lymphoma 6 (BCL6) inhibitors by identifying hidden relationships between molecular structures and biological activity, thereby reducing the time and cost associated with drug development. medium.com
Fragment-Based Drug Discovery (FBDD) Methodologies Applied to BCL6 Target
Fragment-Based Drug Discovery (FBDD) has become a cornerstone in identifying lead compounds, particularly for challenging targets like BCL6, which functions through protein-protein interactions (PPIs). blogspot.com The FBDD approach utilizes libraries of small, low-molecular-weight molecules (fragments) to probe the protein's binding sites. nih.gov Although these fragments typically bind with low affinity, they do so efficiently, providing high-quality starting points for optimization into more potent, drug-like molecules. nih.govscienceopen.com This method allows for a more thorough sampling of chemical space with a smaller library compared to high-throughput screening (HTS) of larger, more complex molecules. jubilantbiosys.comscienceopen.com
For the BCL6 target, FBDD has been successfully applied by both academic and industrial research groups. blogspot.comresearchgate.net The process often begins with screening a fragment library using sensitive biophysical techniques capable of detecting weak binding events, such as Surface Plasmon Resonance (SPR), thermal shift assays, and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.govicr.ac.ukdrugdiscoverychemistry.com In one campaign, an SPR-based screen of 1,494 fragments identified 64 initial hits against the BCL6 BTB domain. blogspot.com Subsequent validation using techniques like Saturation Transfer Difference (STD)-NMR confirmed true binders, which were then characterized crystallographically to reveal their binding mode and provide a structural basis for optimization. blogspot.com
| FBDD Screening Technique | Typical Library Size | BCL6 Application Example | Reference |
| Surface Plasmon Resonance (SPR) | ~1,500 - 3,500 fragments | Screened 1,494 fragments to identify 64 hits for BCL6 BTB domain. | blogspot.com |
| Nuclear Magnetic Resonance (NMR) | ~1,500 fragments | Protein-observed NMR screen identified a novel thiourea (B124793) scaffold binding to BCL6. | nih.govresearchgate.net |
| Virtual Screening | Varies | A virtual screen of a fragment library identified a pyrazolo[1,5-α]pyrimidine hit. | researchgate.net |
Tethering Techniques for Fragment Identification
Tethering is a specific chemoproteomic FBDD technique used to identify fragments that bind to a protein, often in a shallow or difficult-to-target pocket. The method involves creating a library of fragments that each contain a reactive, yet reversible, functional group, most commonly a disulfide. nih.gov This library is then screened against a version of the target protein that has a strategically placed cysteine residue on its surface, either naturally occurring or introduced via mutation. nih.gov
Fragments that have a weak, non-covalent affinity for a site near the engineered cysteine will have an increased effective molarity, which drives the formation of a reversible disulfide bond between the fragment and the protein. nih.gov This covalent "tethering" captures the fragment on the protein surface. Unbound fragments are washed away, and the covalently bound protein-fragment complexes can be identified using mass spectrometry. nih.gov The reversibility of the system ensures that only fragments with specific, albeit weak, binding interactions are identified. This technique has proven effective for discovering inhibitors for various enzymes and has been used to identify initial hits for challenging targets like the K-Ras oncoprotein. nih.gov
Structure-Activity Relationship by Nuclear Magnetic Resonance (SAR by NMR)
Structure-Activity Relationship by Nuclear Magnetic Resonance (SAR by NMR) is a powerful FBDD method for discovering and optimizing ligands. The technique relies on using protein-observed NMR spectroscopy to detect the binding of low-affinity fragments to an isotopically labeled protein target. nih.gov Binding events are identified by observing chemical shift perturbations (CSPs) in the protein's 2D ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectrum upon the addition of fragments. nih.gov Each peak in the HSQC spectrum corresponds to a specific amide group in the protein's backbone, so changes in peak positions indicate the location of the binding site.
This approach was successfully used to identify novel thiourea-based inhibitors of the BCL6 BTB domain. nih.govnih.gov In this study, a library of fragment-like small molecules was screened, initially in mixtures, against ¹⁵N-labeled BCL6. nih.gov Mixtures that caused significant chemical shift perturbations were deconvoluted to identify the individual fragment hits. nih.gov Through this process, the compound 7CC5 was discovered as a binder to the BCL6 BTB domain. nih.gov
NMR titration experiments were then performed to quantify the binding affinity (KD) of the initial hit and subsequent, more potent analogs developed through CADD and medicinal chemistry. nih.gov This iterative process of screening, structural determination (via X-ray crystallography), and chemical optimization, all guided by NMR, led to the development of inhibitor 15f, which demonstrated a significant improvement in potency compared to the initial fragment hit. nih.govnih.gov
| Compound | Method of Identification | Binding Affinity (KD) | Reference |
| 7CC5 | NMR Fragment Screen | 3.2 mM | nih.gov |
| 15f | Optimization of 7CC5 | 40 µM | researchgate.net |
Synthetic Methodologies for Novel BCL6 Modulators
The development of novel BCL6 modulators relies heavily on synthetic chemistry to evolve initial low-potency fragments or high-throughput screening (HTS) hits into optimized lead compounds. acs.orgnih.gov A common strategy involves structure-based drug design, where crystallographic or NMR data on how a hit binds to BCL6 guides the synthesis of new analogs with improved affinity and drug-like properties. acs.orgnih.gov
One successful approach involved the strategic merging of two different weakly binding molecules identified through separate screening methods. acs.org An initial fragment hit (KD = 1200 µM), identified via SPR and characterized by X-ray crystallography, was chemically linked to a weak HTS hit that was found to bind in an adjacent pocket. blogspot.comacs.org This "fragment-linking" strategy resulted in a new, more potent compound (KD = 0.078 µM) that incorporated the favorable binding interactions of both original molecules. acs.orgnih.gov
Another powerful synthetic strategy is hit-to-lead optimization. In the development of thiourea-based inhibitors, the initial NMR fragment hit was systematically modified. nih.gov Guided by CADD, chemists replaced a 3-substituted pyridine (B92270) group with a 6-methyl-1H-indole to better occupy a key binding site. nih.gov Further synthetic elaboration involved adding a piperazine (B1678402) substituent to the indole ring to create new interactions with the protein surface, which contributed to a more than 100-fold improvement in potency. nih.govnih.gov Similarly, a series of tricyclic quinolinone inhibitors were optimized by synthetically reducing the molecular weight and topological polar surface area (TPSA), which improved their cellular potency and pharmacokinetic profiles. nih.gov These examples underscore the critical role of synthetic methodologies in transforming initial screening hits into potent and selective BCL6 modulators.
Analytical and Bioanalytical Methodologies for Cid5721353 Research
Development of Assays for In Vitro Activity Assessment
To characterize the effects of CID5721353 on cancer cells, a suite of in vitro assays is employed to measure its impact on transcriptional activity, cell survival, and malignant phenotypes.
Reporter gene assays are fundamental tools for studying the regulation of gene expression. thermofisher.comnih.gov These assays work by linking the promoter region of a gene of interest to a "reporter gene" that produces an easily detectable product, such as luciferase or β-galactosidase. nih.govbiocompare.com The expression level of the reporter gene serves as a proxy for the activity of the promoter. nih.gov
In the context of this compound, which is known to specifically inhibit the BCL6 transcriptional repressor, these assays are invaluable. medchemexpress.com Researchers can place a BCL6-responsive promoter upstream of a reporter gene. In the absence of an inhibitor, BCL6 represses the promoter, leading to low reporter gene expression. Upon treatment with this compound, the compound disrupts BCL6's repressive function, reactivating the promoter and leading to a measurable increase in the reporter signal. This methodology provides a direct and quantifiable measure of the compound's ability to derepress BCL6 target genes. thermofisher.commedchemexpress.com
Cell viability and proliferation assays are essential for determining the cytotoxic or cytostatic effects of a compound on cancer cells. cellsignal.comlabome.com These assays measure various indicators of cell health, such as metabolic activity, cell membrane integrity, or ATP content. abcam.comnih.gov
Commonly used methods include:
Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT): These colorimetric assays rely on the ability of metabolically active cells to reduce tetrazolium salts into a colored formazan product, which can be quantified by spectrophotometry. nih.gov
Resazurin Assays: Similar to tetrazolium assays, viable cells reduce the blue resazurin dye to the pink, fluorescent resorufin. nih.gov
Luminescent ATP Assays: The amount of ATP in a cell population is a strong indicator of viability. These assays use luciferase to generate a light signal proportional to the ATP concentration.
Research has demonstrated that this compound can induce a significant loss of viability in primary human Diffuse Large B-cell Lymphoma (DLBCL) cells. medchemexpress.com In one study, 15 out of 19 BCL6-positive primary DLBCL cases showed a greater than 25% reduction in viability when treated with this compound at concentrations of 125 µM or 250 µM. medchemexpress.com
| Cell Type | Compound | Concentration(s) | Observed Effect | Citation |
|---|---|---|---|---|
| Primary Human DLBCL Cells (BCL6-positive) | This compound | 125 µM or 250 µM | >25% loss of viability in 79% of cases (15 of 19) | medchemexpress.com |
To assess the impact of this compound on cancer cell malignancy beyond simple viability, invasion and colony formation assays are utilized.
Invasion Assays: These assays, often using a Boyden chamber system, measure the ability of cancer cells to migrate through a layer of extracellular matrix (ECM) components like Matrigel. merckmillipore.comnih.gov This process mimics a critical step in metastasis, where tumor cells must invade surrounding tissues to spread. merckmillipore.com A reduction in the number of cells that successfully traverse the ECM barrier after treatment with this compound would indicate an inhibitory effect on invasive potential.
Colony Formation Assays (Clonogenic Assays): This technique evaluates the ability of single cancer cells to undergo sufficient proliferation to form a colony. nih.gov It is a measure of self-renewal and tumorigenic potential. Cells are seeded at low density and treated with the compound over a period of weeks. A decrease in the number or size of colonies formed in the presence of this compound would suggest that the compound impairs the long-term proliferative capacity of the cancer cells. nih.govresearchgate.net
Methodologies for Molecular Interaction Studies
Understanding how this compound physically interacts with its target protein and affects larger protein complexes is key to defining its mechanism of action.
Co-immunoprecipitation is a powerful and widely used technique for studying protein-protein interactions in situ. nih.govnih.gov The method involves using an antibody to capture a specific protein of interest (the "bait") from a cell lysate. If other proteins are bound to the bait as part of a complex, they will be captured as well and can be identified by methods such as Western blotting. emory.edu
Since this compound is designed to disrupt BCL6 transcriptional complexes, Co-IP is an ideal method to validate this mechanism. medchemexpress.com For example, an antibody against BCL6 can be used to pull it down from cell lysates. In untreated cells, BCL6 co-repressor proteins would be expected to co-precipitate with BCL6. In cells treated with this compound, the interaction between BCL6 and its co-repressors would be disrupted, leading to a significant reduction or complete absence of the co-repressor proteins in the final immunoprecipitate. This provides direct evidence of the compound's ability to break apart these critical protein complexes. nih.gov
| Experimental Condition | Bait Protein (IP) | Expected Co-IP Result | Interpretation |
|---|---|---|---|
| Untreated Cells (Control) | BCL6 | BCL6 co-repressors are detected | Intact BCL6 transcriptional repressor complex |
| Cells Treated with this compound | BCL6 | BCL6 co-repressors are absent or significantly reduced | This compound disrupts the BCL6-corepressor interaction |
Biophysical techniques are employed to directly measure and quantify the binding interaction between a small molecule and its protein target. nih.govnih.gov These methods provide detailed information on binding affinity, kinetics, and thermodynamics, which are crucial for drug development. elsevierpure.com
Key techniques applicable to the study of this compound binding to BCL6 include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand in solution to a protein immobilized on a sensor surface in real-time. It yields data on association and dissociation rates (kinetics) as well as binding affinity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a ligand on a protein and to characterize the structural changes that occur upon binding. nih.gov
These methods are essential for confirming the direct engagement of this compound with the BCL6 protein and for quantifying the strength of this interaction, which has been reported with a Ki value of 147 µM. medchemexpress.com
| Biophysical Technique | Key Parameter(s) Measured | Application for this compound Research |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Stoichiometry (n) | Quantifies the thermodynamics of this compound binding to BCL6. |
| Surface Plasmon Resonance (SPR) | Association/Dissociation Rates (kon/koff), Binding Affinity (Kd) | Measures the real-time kinetics of the this compound-BCL6 interaction. |
| Nuclear Magnetic Resonance (NMR) | Structural changes, Binding site mapping | Identifies the specific residues on BCL6 that interact with this compound. |
Advanced Analytical Techniques for Quantification in Biological Matrices for Research
The quantitative analysis of the B-cell lymphoma 6 (BCL6) inhibitor, this compound, in complex biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties in a research setting. caymanchem.com Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity for accurate measurement in samples such as plasma, serum, and tissue homogenates.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used bioanalytical method for the quantification of small molecules like this compound in biological samples. rsc.orguu.nl This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. rsc.org
The general workflow for an LC-MS/MS assay involves sample preparation, chromatographic separation, ionization, and detection. Sample preparation is a critical step to remove interfering substances from the biological matrix; a common method is protein precipitation. nih.gov The prepared sample is then injected into an HPLC system, where this compound is separated from other components on a chromatographic column, such as a C18 column. uu.nlnih.gov Following separation, the compound is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by a tandem mass spectrometer. uu.nl Quantification is achieved by operating the mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a particular precursor ion to product ion transition for the analyte. nih.gov
In a preclinical study involving mouse xenograft models, quantitative HPLC/MS analysis was employed to determine the concentration of this compound in serum and tumors following a single intraperitoneal administration. medchemexpress.com The analysis revealed that this compound was able to penetrate tumors, reaching its peak concentration one hour after administration. medchemexpress.com The levels in both serum and tumor tissue were monitored over a 24-hour period. medchemexpress.com
| Biological Matrix | Time to Peak Concentration (Tmax) | Peak Concentration (Cmax) |
|---|---|---|
| Serum | 1 Hour | 55 µg/mL (122 µM) |
| Tumor | 1 Hour | 24.5 ng/mg |
| Parameter | Description | Example |
|---|---|---|
| Sample Preparation | Extraction of the analyte from the biological matrix. | Protein Precipitation with acetonitrile. nih.gov |
| Chromatography | Separation of the analyte from other components. | Reversed-phase HPLC with a C18 column. uu.nl |
| Ionization | Generation of gas-phase ions of the analyte. | Positive or Negative Electrospray Ionization (ESI). uu.nl |
| Detection | Selective detection and quantification of the analyte. | Multiple Reaction Monitoring (MRM). nih.gov |
| Linear Range | The concentration range over which the method is accurate and precise. | 1–200 nM. uu.nl |
Ligand-Binding Assays
Ligand-binding assays (LBAs) are a class of bioanalytical methods used to measure the binding of a ligand (like this compound) to its target molecule (the BCL6 protein). bioduro.comnih.gov These assays are crucial for characterizing the affinity, specificity, and kinetics of the drug-target interaction. nih.gov Common LBA formats include radioligand binding assays and enzyme-linked immunosorbent assays (ELISA). nih.govmdpi.com
For determining the binding affinity of an unlabeled compound such as this compound, competitive binding assays are frequently used. nih.gov In this format, the unlabeled compound (the competitor) competes with a fixed concentration of a labeled ligand (e.g., a radiolabeled or fluorescently labeled probe) for binding to the target receptor. By measuring the displacement of the labeled ligand at various concentrations of the competitor, an inhibition constant (Ki) or an IC50 value (the concentration of competitor that displaces 50% of the labeled ligand) can be determined. medchemexpress.com
Research has established that this compound acts as an inhibitor of the transcriptional repressor BCL6. caymanchem.commedchemexpress.com Through binding assays, it was determined that this compound disrupts the formation of BCL6/corepressor complexes. These studies yielded specific values for its binding affinity and inhibitory concentration. medchemexpress.com Furthermore, the selectivity of this compound was assessed by testing its activity against other related proteins, where it was found to be selective for BCL6. caymanchem.com
| Parameter | Target | Value | Reference |
|---|---|---|---|
| Inhibition Constant (Ki) | BCL6 | 147 µM | caymanchem.commedchemexpress.com |
| IC50 | BCL6 | 212 µM | medchemexpress.com |
| Selectivity | Kaiso | Inactive at 50 µM | caymanchem.com |
| Hypermethylated in cancer 1 (HIC1) | Inactive at 50 µM | caymanchem.com | |
| Promyelocytic leukemia zinc finger (PLZF) | Inactive at 50 µM | caymanchem.com |
In Vivo Imaging Techniques
In vivo imaging techniques are non-invasive methods that allow for the visualization and quantification of biological processes in living organisms. eurekaselect.com These techniques can be applied in preclinical research to study the biodistribution, target engagement, and pharmacodynamics of compounds like this compound. researchgate.net Common modalities include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and optical imaging (e.g., fluorescence imaging). eurekaselect.com
To apply these techniques to a small molecule like this compound, the compound must first be labeled with an appropriate imaging probe, such as a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) for PET or a fluorophore for optical imaging. mdpi.com The resulting labeled version of this compound could then be administered to an animal model.
For example, PET imaging with a radiolabeled this compound analog would enable the quantitative, whole-body visualization of the compound's distribution over time. This could confirm whether the compound accumulates in target tissues, such as BCL6-expressing tumors, and provide information on its clearance from non-target organs. Similarly, advanced fluorescence microscopy techniques could be used to visualize drug-target engagement at a subcellular level in living cells or in tumors in vivo using a fluorescently labeled this compound. harvard.edu While specific in vivo imaging studies using a labeled form of this compound have not been detailed in the provided search context, these established methodologies represent a key approach for the advanced characterization of such targeted inhibitors in preclinical research. researchgate.net
Therapeutic Potential and Future Research Directions
CID5721353 as a Chemical Probe for BCL6-Dependent Biological Processes
This compound functions as a BCL6 inhibitor by binding to an aromatic pocket within the BTB domain lateral groove of BCL6. selleckchem.com This binding disrupts the formation of BCL6 transcriptional repression complexes, thereby reactivating the expression of genes that are typically repressed by BCL6. dcchemicals.comselleckchem.com As a chemical probe, this compound has been instrumental in investigating biological processes dependent on BCL6 activity. Studies have shown that this compound can specifically inhibit BCL6 repressor activity and selectively induce cell death in primary human diffuse large B-cell lymphoma (DLBCL) cells that are dependent on BCL6. dcchemicals.commedchemexpress.com This selective activity underscores its utility in dissecting the specific roles of BCL6 in cellular survival and transcriptional regulation in various biological contexts.
Strategic Development for Clinical Translation in Lymphoma Treatment
BCL6 is a frequently involved oncogene in DLBCL, where its transcriptional repressor activity, mediated through interactions with corepressors like BCOR, promotes lymphoma growth. nih.govacs.orgresearchgate.net Inhibiting the protein-protein interaction between BCL6 and its corepressors has shown promise in suppressing the growth of BCL6-dependent DLBCLs, positioning BCL6 as an attractive drug target for lymphoma treatment. nih.govacs.orgresearchgate.net this compound has demonstrated preclinical efficacy as an anti-lymphoma agent. In vivo studies using SCID mice injected with BCL6-dependent DLBCL cell lines showed that administration of this compound led to a significant reduction in tumor size. selleckchem.com While initial in vitro activity of this compound was reported with a Kd value of 138 μM and an IC50 of 212 μM for inhibiting the BCL6-SMRT peptide interaction, further optimization efforts aim to improve potency and in vivo exposure for clinical translation. medchemexpress.comnih.govnih.gov The strategic development involves overcoming challenges such as achieving sufficient in vivo concentrations and improving pharmacokinetic properties to translate preclinical observations into effective clinical outcomes for lymphoma patients. nih.gov
Exploration of Therapeutic Utility in Other Malignancies (e.g., Breast Cancer)
Beyond lymphomas, BCL6 has been implicated as an oncoprotein in several solid tumors, including breast cancer. icr.ac.ukmdpi.com In breast cancer, BCL6 is often highly expressed and associated with enhanced disease progression and decreased patient survival. mdpi.comresearchgate.net Studies have shown that BCL6 can promote tumor growth and invasion in breast cancer models. mdpi.com this compound has been explored for its potential therapeutic utility in breast cancer. Research indicates that this compound can reverse the functions of BCL6 in promoting epithelial-mesenchymal transition (EMT), invasion, and transcriptional repression of E-cadherin in breast cancer cells. selleckchem.com Specifically, this compound has been shown to suppress the invasive and colony-forming abilities of breast cancer cell lines and enhance the expression of E-cadherin mRNA. selleckchem.com These findings suggest that targeting BCL6 with compounds like this compound could be a valuable therapeutic strategy for breast cancer.
Investigating Combination Therapies with this compound (e.g., MALT1 inhibitors, BCL2 inhibitors)
The potential for combining BCL6 inhibitors like this compound with other therapeutic agents is an active area of research, aiming to achieve synergistic antitumor effects and overcome potential resistance mechanisms. Given the involvement of BCL6 in various signaling pathways and its interplay with other pro-survival proteins, combination strategies hold significant promise. For instance, simultaneous inhibition of MALT1 and BCL2 has been explored and is expected to reduce NF-κB activation and induce apoptosis, potentially leading to synergistic killing of lymphoma cells. google.comnih.govnih.govbioworld.com While direct studies combining this compound with MALT1 or BCL2 inhibitors were not explicitly detailed in the provided context, the broader research into BCL6 inhibition in combination with these targets suggests a rational approach for future investigation with this compound. In breast cancer, combining a BCL6 inhibitor with a STAT3 inhibitor has shown enhanced cell killing in triple-negative breast cancer cell lines, indicating the potential benefit of combination therapies targeting BCL6 alongside other critical pathways. harvard.edu
Addressing Challenges in Targeting Protein-Protein Interactions
Targeting protein-protein interactions (PPIs), such as those involving BCL6 and its corepressors, presents significant challenges in drug discovery. medchemexpress.comacs.orgmdpi.commycancergenome.orgallenpress.com PPI interfaces are often large, complex, and lack the deep binding pockets typically targeted by small molecule drugs. nih.govacs.orgresearchgate.netnih.gov High-throughput screening for PPI inhibitors has traditionally yielded low hit rates, and genuine hits often exhibit weak potency. icr.ac.uk The flexibility and dynamics of residues at PPI interfaces further complicate the design of effective inhibitors. nih.gov Despite these challenges, researchers have developed integrated workflows utilizing biochemical and biophysical assays, X-ray crystallography, and structure-based drug design to identify and optimize BCL6 inhibitors. icr.ac.uk The discovery of compounds like this compound, which bind to specific pockets on the BCL6-BTB domain, demonstrates that targeting PPIs is feasible, although achieving high potency and favorable pharmacokinetic properties remains an ongoing effort. nih.govacs.orgresearchgate.netnih.gov
Identification of Novel BCL6-Related Pathways and Biomarkers
Identifying novel BCL6-related pathways and biomarkers is crucial for understanding the mechanisms of BCL6-driven malignancies, predicting treatment response, and developing personalized therapeutic strategies. BCL6 is a transcriptional repressor that regulates a wide range of genes involved in B cell development, immune response, and oncogenesis. mdpi.combiotium.com It interacts with various corepressors and histone deacetylases to exert its repressive function. biotium.com Research has identified BCL6 as a driver of oncogenic genes such as BCL2, MYC, CCND1, and BMI1 in lymphomagenesis. mdpi.com In breast cancer, BCL6 regulates a unique set of genes compared to B cell lymphomas. harvard.edu Furthermore, BCL6 has been linked to the Notch signaling pathway in triple-negative breast cancer, regulating cancer stemness. researchgate.net
Biomarkers associated with BCL6 include its amplification, overexpression, and fusion events, which are observed in various lymphomas and other cancers. mycancergenome.orgallenpress.commdpi.com Somatic mutations in BCL6 are also frequently found in DLBCL. allenpress.com The expression levels of BCL6 and its target genes, as well as the status of interacting proteins and related pathways (like Notch and STAT3), can serve as potential biomarkers for patient stratification and monitoring treatment response to BCL6 inhibitors like this compound. researchgate.netharvard.edu Continued research is needed to fully elucidate the complex network of BCL6-regulated pathways and identify robust biomarkers for clinical application.
Development of Advanced this compound Analogs and Next-Generation BCL6 Inhibitors
The development of advanced this compound analogs and next-generation BCL6 inhibitors is a key focus for improving therapeutic efficacy and overcoming limitations of current compounds. While this compound demonstrated initial promise, its potency and pharmacokinetic properties have driven the search for improved inhibitors. medchemexpress.comnih.govnih.gov Efforts are underway to optimize the chemical structure of BCL6 inhibitors to enhance cellular potency, improve in vivo exposure, and reduce potential off-target effects. nih.gov For example, optimization of tricyclic quinolinone series has led to the discovery of more potent in vivo BCL6 inhibitors. nih.gov
Next-generation BCL6 inhibitors, such as FX1 and BI-3812, have been reported with significantly higher potency compared to earlier compounds like this compound. selleckchem.comselleck.co.jpopnme.com FX1, for instance, is a selective BCL6 BTB inhibitor with a much lower IC50 value in reporter assays and shows greater affinity for BCL6 than its natural ligand. selleckchem.com BI-3812 is another highly potent BCL6 inhibitor targeting the BTB/POZ domain. opnme.com The development of these advanced analogs and next-generation inhibitors with improved pharmacological properties is critical for realizing the full therapeutic potential of BCL6 inhibition in cancer treatment.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5721353 |
| Venetoclax | 49848721 |
| ABT-737 | 11322773 |
| Navitoclax (ABT-263) | 24826095 |
| FX1 | 67583373 |
| BI-3812 | 136135503 |
| BI-3802 | 136135502 |
| Mosunetuzumab | 156015049 |
| Polatuzumab Vedotin | 132423584 |
| Lenalidomide | 216315 |
| Obinutuzumab | 24826095 |
| Nivolumab | 68385196 |
| Pembrolizumab | 124035774 |
| Brentuximab Vedotin | 129123832 |
| Lisocabtagene maraleucel | 188021855 |
| Cytarabine | 460822 |
| E-cadherin | 357060 |
| STAT3 | 5460107 |
| MALT1 | 11573852 |
| BCL2 | 66210 |
| BCOR | 11763776 |
| SMRT (NCOR2) | 9938 |
| NCOR1 | 9612 |
| MYC | 5624 |
| CCND1 | 595 |
| BMI1 | 843 |
| BLIMP1 (PRDM1) | 6391 |
| CASP8 | 834 |
| CD69 | 969 |
| CXCR4 | 7852 |
| CDKN1A | 1026 |
| DUSP5 | 1847 |
| TP53 | 7157 |
| ATR | 5451 |
| AXL | 561 |
| MEF2B | 100271871 |
| CABIN1 | 10137 |
| ZEB1 | 7030 |
| ZEB2 | 9839 |
| CD38 | 952 |
| ZAP-70 | 7535 |
| NOTCH1 | 4851 |
| CD5 | 921 |
| CD43 | 6687 |
| IRF4 | 3662 |
| IRF8 | 3664 |
Data Table: In Vitro Activity of this compound
| Assay Type | Target | Value | Unit | Source |
| Inhibition of BCL6 | BCL6 | 212 | μM | medchemexpress.commedchemexpress.com |
| Ki for BCL6 | BCL6 | 147 | μM | medchemexpress.commedchemexpress.com |
| Kd for BCL6 | BCL6 | 138 | μM | selleckchem.comnih.gov |
| Inhibition of BCL6-SMRT PPI | BCL6-SMRT | 212 | μM | nih.gov |
| Cell Viability (DLBCL cells) | BCL6-positive DLBCL | >25% loss of viability at 125 or 250 μM | % | dcchemicals.commedchemexpress.com |
Data Table: In Vivo Data for this compound in DLBCL Xenografts
| Animal Model | Cell Line Injected | Administration Route | Dosage | Effect on Tumor Size | Source |
| SCID mice (xenograft) | OCI-Ly7, SU-DHL6 | i.p. | 50 mg/kg/day | 65-70% reduction | selleckchem.com |
Data Table: Pharmacokinetic Data for this compound in SCID Mice
| Time Point after IP Injection | Serum Concentration (μg/mL) | Serum Concentration (μM) | Tumor Concentration (ng/mg) | Source |
| 1 hour | 55 | 122 | 24.5 | dcchemicals.commedchemexpress.com |
| 24 hours | Gradually decreases | - | Gradually decreases | dcchemicals.commedchemexpress.com |
Q & A
Q. What are common pitfalls in interpreting this compound’s off-target effects, and how can they be avoided?
- Methodological Answer :
- Pitfall 1 : Overreliance on single-endpoint assays (e.g., MTT only).
- Solution : Triangulate data with caspase-3 activation and Annexin V staining .
- Pitfall 2 : Ignoring batch variability in compound synthesis.
- Solution : Validate purity via NMR and mass spectrometry for each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
